Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Description

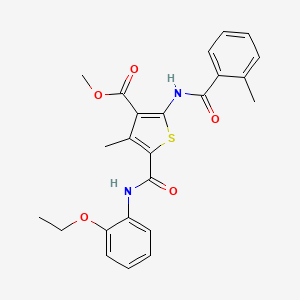

This compound is a thiophene-based derivative featuring multiple functional groups:

- Position 2: A 2-methylbenzamido group (ortho-methyl-substituted benzamide).

- Position 3: A methyl ester.

- Position 4: A methyl substituent.

- Position 5: A carbamoyl group linked to a 2-ethoxyphenyl moiety.

Properties

Molecular Formula |

C24H24N2O5S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H24N2O5S/c1-5-31-18-13-9-8-12-17(18)25-22(28)20-15(3)19(24(29)30-4)23(32-20)26-21(27)16-11-7-6-10-14(16)2/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |

InChI Key |

XBZFQNHKGUNVMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions

Thiophene Core Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a sulfur source.

Introduction of Substituents: The ethoxyphenyl, methyl, and benzamido groups are introduced through a series of substitution reactions. For example, the ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using an appropriate ethoxyphenyl halide and a nucleophile.

Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

Key Differences :

- Ester Groups : Ethyl ester at position 3 (vs. methyl ester in the target compound).

- Carbamoyl Substituent : Attached to a 4-(ethoxycarbonyl)phenyl group (electron-withdrawing) vs. 2-ethoxyphenyl (electron-donating) in the target.

- Benzamido Group : 4-Methylbenzamido (para-methyl) vs. 2-methylbenzamido (ortho-methyl).

Implications :

Structural Analog 2: Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Key Differences :

- Benzamido Group : 2,4-Dichlorobenzamido (electronegative Cl atoms) vs. 2-methylbenzamido.

Implications :

Structural Analog 3: 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide

Key Differences :

- Core Structure: Incorporates an imino group (C=N) instead of a carbamoyl or ester.

- Substituents : Isopropyl at position 5 and 2-chlorophenyl at position 3.

Implications :

- The imino group may confer redox activity or metal-binding properties.

- The chlorophenyl group could enhance antimicrobial activity but reduce solubility .

Comparative Analysis of Physicochemical and Pharmacological Properties

Table 1: Substituent Effects on Key Properties

| Compound | Substituent at Position 2 | Substituent at Position 5 | LogP* | Bioactivity Notes |

|---|---|---|---|---|

| Target Compound | 2-Methylbenzamido | 2-ethoxyphenyl carbamoyl | ~3.5 | Hypothesized antimicrobial |

| Ethyl 5-{[...]thiophene-3-carboxylate | 4-Methylbenzamido | 4-(ethoxycarbonyl)phenyl carbamoyl | ~4.2 | Higher hydrophobicity |

| Methyl 2-(2,4-dichloro[...]carboxylate | 2,4-Dichlorobenzamido | 2-ethoxyphenyl carbamoyl | ~4.0 | Potential toxicity concerns |

| 2-(4-Methylphenylimino)[...]carboxamide | 2-Chlorophenyl | Isopropyl | ~3.8 | Broad-spectrum activity reported |

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene core with various substituents that enhance its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure includes a thiophene ring, an ethoxyphenyl group, and a carbamoyl moiety, which contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 452.52 g/mol |

| CAS Number | 335410-77-0 |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : This compound has shown potential in inhibiting cancer cell proliferation. It may affect cellular pathways involved in mitosis, particularly through interactions with proteins such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer progression. For instance, it has been linked with micromolar inhibition of HSET, which is essential for maintaining bipolar spindle formation during cell division .

- Binding Affinities : Interaction studies have demonstrated that the compound can bind effectively to various biological targets, enhancing its potential as a therapeutic agent. The presence of functional groups like the ethoxy and phenoxy moieties may increase its solubility and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiophene derivatives, providing insights into their therapeutic applications:

- Anticancer Studies : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in targeted cancer therapies .

- Pharmacological Evaluation : In a pharmacological evaluation involving structural analogs, it was found that modifications in the thiophene structure could lead to varying degrees of biological activity, suggesting that the specific arrangement of substituents plays a critical role in enhancing efficacy .

- High-throughput Screening : High-throughput screening methods have identified several promising compounds within this class that exhibit selective inhibition against cancer cell lines while minimizing off-target effects .

Q & A

Basic: What are the key synthetic steps for synthesizing Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate?

Answer:

The synthesis typically involves a multi-step approach:

Thiophene Core Formation : Use the Gewald reaction, where ethyl cyanoacetate reacts with acetoacetanilide and sulfur in a polar solvent (e.g., DMF) under reflux to form the 2-aminothiophene intermediate .

Amidation : Sequential coupling of 2-methylbenzoyl chloride and 2-ethoxyphenyl isocyanate to introduce the benzamido and carbamoyl groups. Reactions are monitored via TLC for completion .

Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key optimizations include:

- Solvent Selection : DMF enhances solubility of intermediates, while THF reduces side reactions during amidation .

- Catalysts : Triethylamine (TEA) or DMAP accelerates coupling reactions by scavenging HCl .

- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes hydrolysis .

- Stoichiometry : Using 1.2 equivalents of 2-methylbenzoyl chloride ensures complete amidation .

Yields >70% are achievable with these adjustments .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.9 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Detects amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can conflicting NMR data due to tautomerism be resolved?

Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria between keto-enol or amide rotamers .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign tautomeric forms .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data .

Advanced: What computational methods predict biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding pockets, prioritizing kinases or GPCRs due to the compound’s amide/aryl motifs .

- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the benzamido moiety) with activity against enzymes like COX-2 .

- MD Simulations : Assesses binding stability over 100-ns trajectories using GROMACS .

Basic: What are common side reactions during synthesis?

Answer:

- Ester Hydrolysis : Uncontrolled pH or moisture leads to carboxylic acid byproducts. Use anhydrous conditions and molecular sieves .

- Incomplete Amidation : Residual acyl chlorides react with solvents. Quench with ice-water and extract with dichloromethane .

- Thiophene Ring Oxidation : Avoid strong oxidants (e.g., KMnO₄) unless intentional .

Advanced: How is X-ray crystallography applied to resolve the compound’s structure?

Answer:

- Crystal Growth : Slow evaporation from DMSO/ethanol at 4°C yields diffraction-quality crystals .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement (SHELXL) : Iterative cycles refine atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. Final R1 values <0.05 ensure accuracy .

Advanced: How to study enzyme inhibition mechanisms?

Answer:

- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .

- ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd) and stoichiometry .

- Site-Directed Mutagenesis : Identify critical residues by mutating active-site amino acids (e.g., Tyr341 in COX-2) .

Basic: What purification methods ensure high-purity product?

Answer:

- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >98% purity (HPLC analysis) .

- Prep-TLC : For small-scale purification, use CH₂Cl₂/MeOH (95:5) .

Advanced: How to validate stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for degradation products .

- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and polymorphic transitions .

- Plasma Stability Assays : Incubate with human plasma (37°C, 4 hrs) and quantify parent compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.